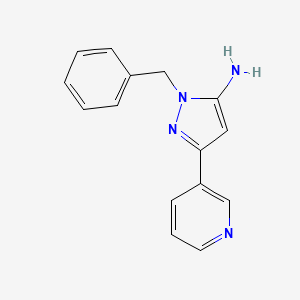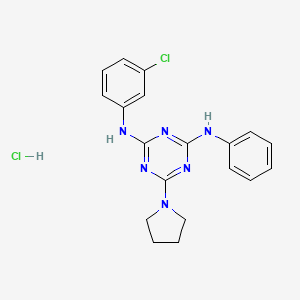
1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 381.355. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
The compound is involved in the synthesis of new derivatives that have been evaluated for their anticancer activity. An efficient microwave-assisted one-pot procedure has been developed for the synthesis of polysubstituted 4H-pyran derivatives. These derivatives show potential against various human cancer cell lines, indicating the compound's role in creating new anticancer agents (Hadiyal et al., 2020).
Antiviral Activity
Research on the compound's derivatives reveals significant antiviral activity. A specific derivative demonstrated effectiveness against all tested human rhinovirus serotypes and related picornaviruses. This highlights the compound's utility in developing broad-spectrum antiviral agents (Patick et al., 2005).
Synthesis of Aminopyrroles
The compound is used in synthesizing trifluoromethyl-substituted aminopyrroles based on the 2H-azirine ring expansion strategy. This approach offers a pathway to various derivatives with potential biological activities (Khlebnikov et al., 2018).
Synthesis of Nα-Urethane-Protected β- and γ-Amino Acids
In organic chemistry, derivatives of this compound have been used in synthesizing Nα-urethane-protected β-alanine and γ-aminopropionic acid. This synthesis process highlights its role in producing important amino acid derivatives (Cal et al., 2012).
Molecular and Crystal Structures
The compound is instrumental in the study of molecular and crystal structures. Its hydroxy derivatives have been used to understand the influence of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Glycine Transporter 1 Inhibitor
A structurally diverse derivative of this compound has been identified as a potent and orally available glycine transporter 1 inhibitor. This discovery is significant in neuroscience and pharmacology, particularly for neurological conditions (Yamamoto et al., 2016).
Antimycobacterial Activity
Certain derivatives have been synthesized and evaluated for their antimycobacterial activity against various Mycobacterium species. This application is particularly relevant in the field of infectious diseases (Kumar et al., 2008).
Antimicrobial Activity
Derivatives containing the piperidine or pyrrolidine ring have been synthesized and found to exhibit strong antimicrobial activity, highlighting the compound's importance in developing new antimicrobial agents (Krolenko et al., 2016).
Synthesis of Thiazolo-Triazolo-Pyridines
New series of thiazolo-triazolo-pyridines were synthesized using derivatives of this compound, and these were screened for their antibacterial and antifungal activity. This application showcases its role in creating new compounds for treating infectious diseases (Suresh et al., 2016).
Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
Research has explored the role of derivatives in modulating Orexin-1 receptor mechanisms, particularly in the context of binge eating disorders in rats. This application is significant in understanding and treating eating disorders (Piccoli et al., 2012).
Propiedades
IUPAC Name |
1-methyl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-23-8-2-3-14(16(23)25)17(26)24-9-6-13(7-10-24)27-15-5-4-12(11-22-15)18(19,20)21/h2-5,8,11,13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQICWOGIKOEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2919950.png)
![N-(3-cyanophenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2919951.png)





![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)

![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)
![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)